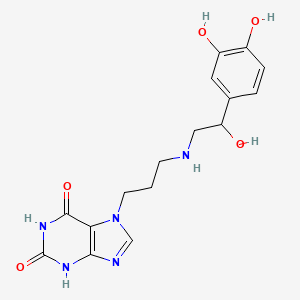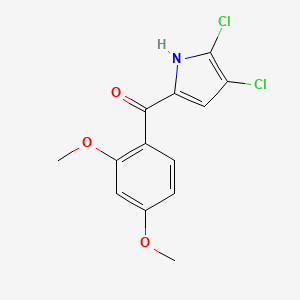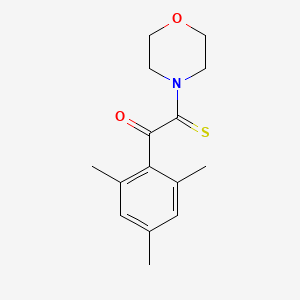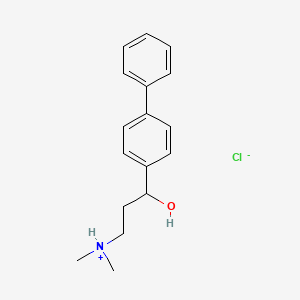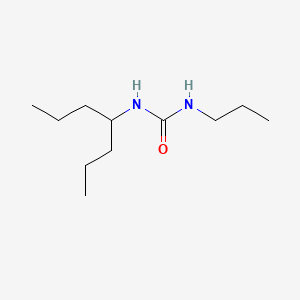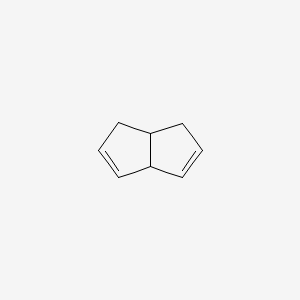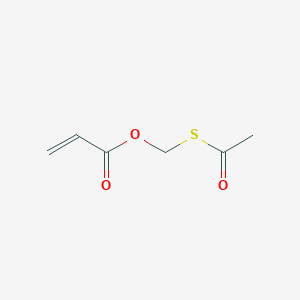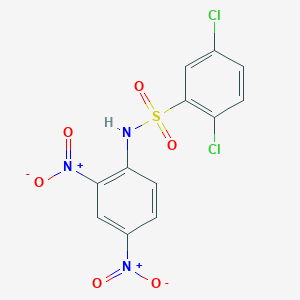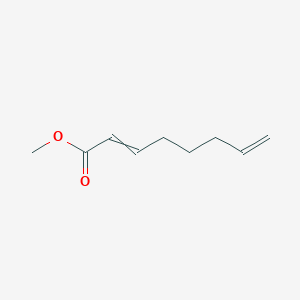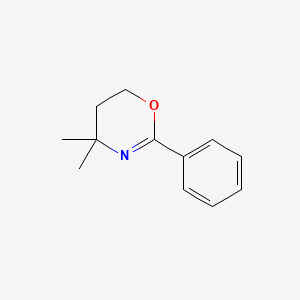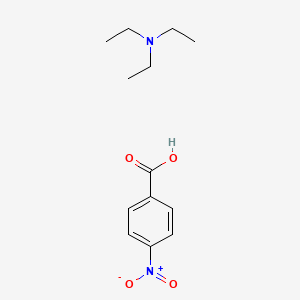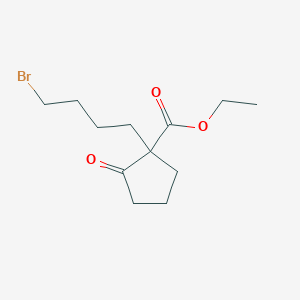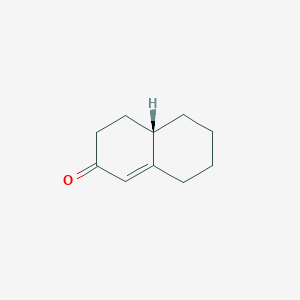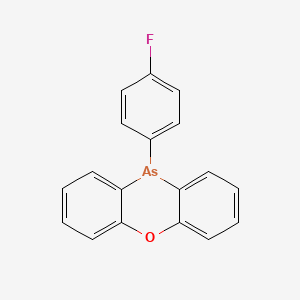
magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide is a complex organofluorine compound that combines magnesium, bromide, and a highly fluorinated carbon chain. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide typically involves the reaction of a fluorinated alkane with magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the magnesium bromide. The process may involve the following steps:
Preparation of the Fluorinated Alkane: The fluorinated alkane is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor.
Reaction with Magnesium Bromide: The fluorinated alkane is then reacted with magnesium bromide in an inert atmosphere, such as nitrogen or argon, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and the use of specialized equipment to handle the highly reactive fluorinated intermediates. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although the highly fluorinated carbon chain is generally resistant to oxidation.
Complex Formation: The magnesium center can form complexes with other ligands.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Strong oxidizing agents may be required to oxidize the compound, given the stability of the fluorinated chain.
Reaction Conditions: Reactions are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of fluorinated organic compounds, while oxidation reactions may produce fluorinated alcohols or ketones.
科学的研究の応用
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorinated biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of fluorinated polymers and other materials with specialized properties.
作用機序
The mechanism of action of magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the reactivity of the compound, making it a strong nucleophile or electrophile depending on the reaction context. The magnesium center can also coordinate with other molecules, facilitating complex formation and catalysis.
類似化合物との比較
Similar Compounds
Magnesium Chloride: Similar in that it contains magnesium, but lacks the fluorinated carbon chain.
Magnesium Iodide: Another magnesium halide with different reactivity due to the presence of iodine instead of bromine.
Perfluorooctanoic Acid: A fully fluorinated compound with different functional groups and applications.
Uniqueness
Magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide is unique due to its combination of a highly fluorinated carbon chain with a magnesium bromide moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
51300-88-0 |
|---|---|
分子式 |
C8BrF17Mg |
分子量 |
523.27 g/mol |
IUPAC名 |
magnesium;1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane;bromide |
InChI |
InChI=1S/C8F17.BrH.Mg/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25;;/h;1H;/q-1;;+2/p-1 |
InChIキー |
LOJWHKQSIINIBY-UHFFFAOYSA-M |
正規SMILES |
[C-](C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


